

Technical Guide: 1-Aminospiro[2.3]hexan-5-ol (CAS 2126177-25-9)

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Compound of Interest		
Compound Name:	1-Aminospiro[2.3]hexan-5-ol	
Cat. No.:	B15072748	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide has been compiled based on available information for the compound **1-Aminospiro[2.3]hexan-5-ol** and its structural analogs. As of the latest literature review, specific experimental data, detailed synthetic protocols, and definitive biological activity for this compound (CAS 2126177-25-9) are not extensively published. Therefore, this document presents a synthesis of general knowledge regarding spiro[2.3]hexane systems to provide a foundational understanding and guide for future research.

Introduction

1-Aminospiro[2.3]hexan-5-ol is a unique spirocyclic small molecule containing a cyclopropane and a cyclobutanol ring fused at a single carbon atom.[1][2] The rigid, three-dimensional architecture of the spiro[2.3]hexane scaffold makes it an attractive building block in medicinal chemistry. Such constrained structures are often explored as bioisosteres for more flexible aliphatic or cyclic systems, potentially offering improved target selectivity and pharmacokinetic properties. The presence of both an amino and a hydroxyl group suggests its potential for creating diverse derivatives and for interacting with biological targets through hydrogen bonding and salt bridge formation.

While direct biological data for **1-Aminospiro[2.3]hexan-5-ol** is not publicly available, related spiro[2.3]hexane derivatives have been investigated as conformationally restricted analogs of important neurotransmitters like y-aminobutyric acid (GABA) and L-glutamic acid.[3][4][5] This



suggests that **1-Aminospiro[2.3]hexan-5-ol** could be a valuable tool for probing the structure-activity relationships of receptors and enzymes within the central nervous system.

Physicochemical Properties

A summary of the basic physicochemical properties for the hydrochloride salt of **1-Aminospiro[2.3]hexan-5-ol** is presented in Table 1.

Property	Value	Source
CAS Number	2126177-25-9	[1][2][6]
Molecular Formula	C ₆ H ₁₂ CINO	[1][2]
Molecular Weight	149.62 g/mol	[1]
Purity	≥95% (as commercially available)	[1]
Description	Versatile small molecule scaffold	[1]

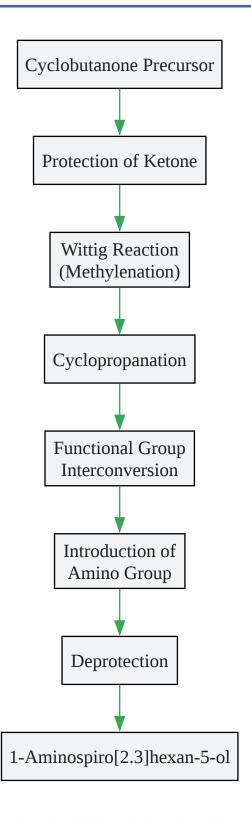
Proposed Synthesis

A definitive, published synthetic route for **1-Aminospiro[2.3]hexan-5-ol** was not identified in the current literature. However, based on general methods for the synthesis of spiro[2.3]hexane derivatives, a plausible synthetic pathway can be proposed. A common strategy involves the cyclopropanation of a suitable methylene cyclobutane precursor.

Hypothetical Synthetic Workflow

The following diagram illustrates a potential logical workflow for the synthesis of **1**-**Aminospiro**[**2.3]hexan-5-ol**, starting from a commercially available cyclobutanone derivative.





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Caption: Proposed Synthetic Workflow for 1-Aminospiro[2.3]hexan-5-ol.



Representative Experimental Protocol (Analogous Synthesis)

While a specific protocol for **1-Aminospiro[2.3]hexan-5-ol** is unavailable, the following is a representative experimental methodology for a key cyclopropanation step, adapted from the synthesis of related spiro[2.3]hexane systems.[3]

Reaction: Rhodium-catalyzed Cyclopropanation

- Materials:
 - Methylene cyclobutane derivative (1.0 eq)
 - Ethyl diazoacetate (1.5 eq)
 - Rhodium(II) acetate dimer (Rh₂(OAc)₄) (0.01 eq)
 - Dichloromethane (anhydrous)

• Procedure:

- To a solution of the methylene cyclobutane derivative and Rh₂(OAc)₄ in anhydrous dichloromethane at room temperature, add a solution of ethyl diazoacetate in anhydrous dichloromethane dropwise over a period of 4-6 hours using a syringe pump.
- Stir the reaction mixture at room temperature for an additional 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired spiro[2.3]hexane derivative.

Potential Biological Applications and Signaling Pathways



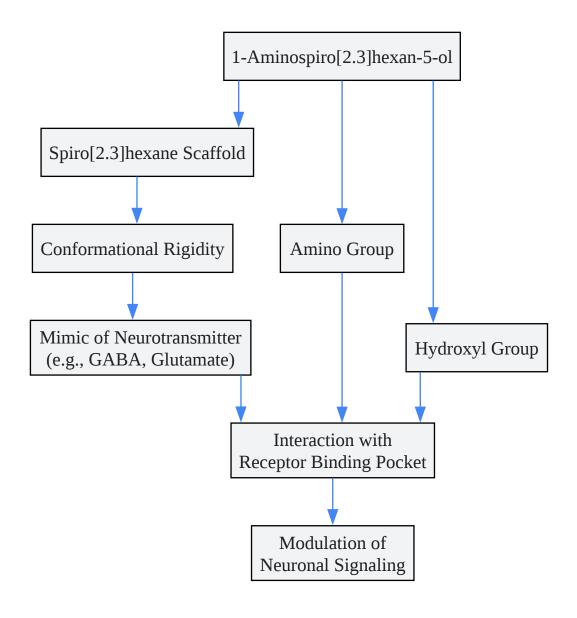
Given the structural similarity of the spiro[2.3]hexane core to conformationally restricted analogs of neurotransmitters, **1-Aminospiro[2.3]hexan-5-ol** and its derivatives could be valuable tools in neuroscience research.

Potential as a Neuromodulator Analog

The rigid spiro[2.3]hexane framework can lock the relative positions of the amino and hydroxyl groups in a specific spatial arrangement. This conformational constraint can be exploited to design ligands with high selectivity for specific receptor subtypes. For example, by mimicking the folded or extended conformations of GABA or glutamate, derivatives of **1**-**Aminospiro[2.3]hexan-5-ol** could potentially interact with their respective receptors.

The diagram below illustrates the logical relationship between the structural features of **1-Aminospiro[2.3]hexan-5-ol** and its potential as a neuromodulator.





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Caption: Logical Relationship for Potential Neuromodulatory Activity.

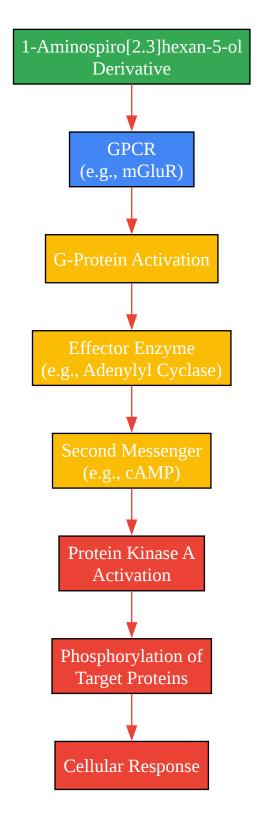
Hypothetical Signaling Pathway Involvement

Should derivatives of **1-Aminospiro[2.3]hexan-5-ol** act as agonists or antagonists of GABA or glutamate receptors, they would be expected to modulate downstream signaling pathways. For instance, as a GABAA receptor modulator, it could influence chloride ion influx and neuronal excitability. As a modulator of metabotropic glutamate receptors, it could impact intracellular calcium levels or cyclic AMP production.

The following diagram depicts a simplified, hypothetical signaling pathway that could be modulated by a derivative of **1-Aminospiro[2.3]hexan-5-ol** acting on a G-protein coupled



receptor (GPCR), such as a metabotropic glutamate receptor.



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Caption: Hypothetical GPCR Signaling Pathway Modulation.



Future Directions

The unique structural features of **1-Aminospiro[2.3]hexan-5-ol** warrant further investigation. Key areas for future research include:

- Development of a robust and scalable synthetic route.
- Derivatization of the amino and hydroxyl groups to create a library of analogs.
- Screening of these analogs against a panel of neurological targets, including GABA and glutamate receptors.
- In-depth structure-activity relationship (SAR) studies to optimize potency and selectivity.
- Evaluation of the pharmacokinetic and pharmacodynamic properties of promising lead compounds.

Conclusion

1-Aminospiro[2.3]hexan-5-ol is a promising, yet underexplored, chemical entity. Its rigid spirocyclic core presents an exciting opportunity for the design of novel, conformationally constrained probes and potential therapeutic agents, particularly in the field of neuroscience. The information and hypothetical frameworks presented in this guide are intended to serve as a starting point for researchers interested in unlocking the potential of this intriguing molecule.

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